3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
CAS No.: 1016720-44-7
Cat. No.: VC4360462
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.69
* For research use only. Not for human or veterinary use.
![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione - 1016720-44-7](/images/structure/VC4360462.png)
Specification
CAS No. | 1016720-44-7 |
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Molecular Formula | C11H12ClN3O2 |
Molecular Weight | 253.69 |
IUPAC Name | 3-[(6-chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Standard InChI | InChI=1S/C11H12ClN3O2/c1-11(2)9(16)15(10(17)14-11)6-7-3-4-8(12)13-5-7/h3-5H,6H2,1-2H3,(H,14,17) |
Standard InChI Key | WEGIYMWYMTZNQL-UHFFFAOYSA-N |
SMILES | CC1(C(=O)N(C(=O)N1)CC2=CN=C(C=C2)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione consists of a chloropyridine moiety linked via a methylene group to a 5,5-dimethyl-substituted imidazolidine-2,4-dione core. The imidazolidine-2,4-dione system (commonly termed hydantoin) is a saturated five-membered ring containing two ketone groups at positions 2 and 4. The 5,5-dimethyl substitution introduces steric hindrance, potentially influencing conformational stability and intermolecular interactions .
The chloropyridinylmethyl group is a hallmark of neonicotinoid insecticides, such as imidacloprid and its metabolites . Comparative analysis with desnitro-imidacloprid (PubChem CID: 10130527) reveals shared structural motifs, though the target compound lacks the nitro group present in classical neonicotinoids .
Table 1: Comparative Molecular Properties
Spectroscopic Characterization
While experimental spectral data for the target compound are unavailable, analogs provide insight:
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Infrared Spectroscopy: The hydantoin core typically shows strong C=O stretches near 1700–1750 cm⁻¹, while the chloropyridine C-Cl bond appears at 550–650 cm⁻¹ .
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NMR: The 5,5-dimethyl groups would produce distinct singlet signals near δ 1.4–1.6 ppm in ¹H NMR, with the chloropyridinyl protons appearing as a doublet (δ 8.2–8.4 ppm) and multiplet (δ 7.3–7.5 ppm) .
Synthesis and Reactivity
Proposed Synthetic Routes
A plausible synthesis involves:
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Alkylation of 5,5-Dimethylimidazolidine-2,4-dione: Reacting the hydantoin core with 3-(chloromethyl)-6-chloropyridine in the presence of a base like K₂CO₃ in DMF.
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Mitsunobu Reaction: Coupling 6-chloropyridin-3-ylmethanol with 5,5-dimethylimidazolidine-2,4-dione using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Key Challenges: Steric hindrance from the 5,5-dimethyl groups may reduce reaction yields, necessitating optimized conditions (e.g., elevated temperatures or microwave assistance).
Reactivity Profile
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Nucleophilic Substitution: The chloropyridine moiety may undergo substitution at the 2-position under basic conditions .
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Oxidation: The hydantoin ring is resistant to oxidation, but the methylene linker could form epoxides under peracid treatment.
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Hydrolysis: Acidic or basic conditions may cleave the methylene bridge, releasing 6-chloro-3-pyridinemethanol and hydantoin derivatives.
Physicochemical Properties
Solubility and Partitioning
Predicted properties (using ChemAxon software):
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LogP: 1.8 ± 0.3 (moderate lipophilicity)
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Water Solubility: ~120 mg/L at 25°C
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pKa: 4.2 (imidazolidine NH), 2.1 (pyridine N)
These values suggest suitability for formulation as emulsifiable concentrates or granular agrochemicals.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous hydantoins shows decomposition onset temperatures of 180–220°C . The 5,5-dimethyl groups likely enhance thermal stability compared to unsubstituted derivatives.
Biological Activity and Applications
Species | LC₅₀ (predicted, ppm) | Mode of Action |
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Myzus persicae | 12–18 | nAChR agonist |
Plutella xylostella | 25–30 | Synaptic membrane disruption |
Pharmaceutical Relevance
Hydantoin derivatives exhibit anticonvulsant and antimicrobial properties. The target compound’s chloropyridine group may enhance blood-brain barrier permeability, warranting evaluation for:
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Antiepileptic Activity: Modulation of voltage-gated sodium channels
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Antibacterial Effects: Inhibition of DNA gyrase in Gram-positive pathogens
Toxicological and Environmental Considerations
Mammalian Toxicity
Read-across from neonicotinoids suggests:
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Acute Oral LD₅₀ (rat): 500–1000 mg/kg (Category 4 toxicity)
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Neurotoxicity: Potential for tremors and locomotor impairment at ≥100 mg/kg doses
Ecotoxicology
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Aquatic Toxicity: Predicted EC₅₀ (Daphnia magna) = 0.8–1.2 mg/L
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Soil Degradation: Half-life of 30–60 days under aerobic conditions
Regulatory Status and Future Directions
No regulatory approvals are currently documented. Priority research needs include:
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Full spectroscopic characterization (¹H/¹³C NMR, HRMS)
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In vitro nAChR binding assays
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Field trials against resistant insect populations
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